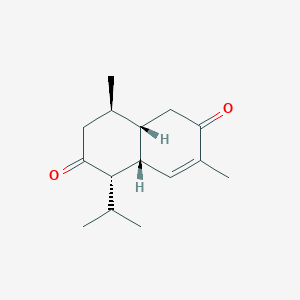
7-AMINOCLONAZEPAM-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminoclonazepam-D4 is a deuterated analog of 7-aminoclonazepam, which is a major metabolite of clonazepam. Clonazepam is a potent, long-acting benzodiazepine commonly used for its anxiolytic, anticonvulsant, and muscle relaxant properties. The deuterated form, this compound, is primarily used as an internal standard in various analytical methods, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure precision in pharmacological and toxicological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoclonazepam-D4 involves the incorporation of deuterium atoms into the molecular structure of 7-aminoclonazepam. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of clonazepam, followed by its reduction to 7-aminoclonazepam. The final step involves the deuteration of 7-aminoclonazepam to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as catalytic hydrogenation and isotope exchange reactions under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Aminoclonazepam-D4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the benzene ring or other parts of the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions
Major Products: The major products formed from these reactions include various deuterated derivatives of 7-aminoclonazepam, which are useful in further research and analytical applications .
Wissenschaftliche Forschungsanwendungen
7-Aminoclonazepam-D4 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in LC-MS and GC-MS for the quantification of 7-aminoclonazepam in complex biological matrices.
Biology: In studies involving the metabolism and pharmacokinetics of clonazepam and its metabolites.
Medicine: For monitoring therapeutic drug levels and ensuring compliance in patients undergoing treatment with clonazepam.
Industry: In forensic toxicology for the precise quantification of clonazepam and its metabolites in biological samples .
Wirkmechanismus
The mechanism of action of 7-Aminoclonazepam-D4 is similar to that of clonazepam. It modulates the function of gamma-aminobutyric acid (GABA) in the brain by binding to the benzodiazepine receptor located on GABA A receptors. This enhances GABAergic inhibition of neuronal firing, leading to its anxiolytic, anticonvulsant, and muscle relaxant effects .
Vergleich Mit ähnlichen Verbindungen
7-Aminoclonazepam: The non-deuterated form, used similarly in pharmacological studies.
Alprazolam-D5: Another deuterated benzodiazepine used as an internal standard.
Diazepam-D5: Deuterated diazepam, used in similar analytical applications
Uniqueness: this compound is unique due to its specific use as an internal standard for the quantification of 7-aminoclonazepam. The incorporation of deuterium atoms provides enhanced stability and precision in analytical methods, making it a valuable tool in pharmacological and toxicological research .
Eigenschaften
CAS-Nummer |
125070-96-4 |
|---|---|
Molekularformel |
C15H8ClD4N3O |
Molekulargewicht |
289.75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)
![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)

